![molecular formula C21H15ClN2O7S B2930535 Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 431977-37-6](/img/structure/B2930535.png)
Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a nitrophenylsulfonamido group and a carboxylate ester group.
Chemical Reactions Analysis
Furan compounds can undergo a variety of reactions, including electrophilic substitution and oxidation . The nitro group can participate in reduction reactions, and the sulfonamide and carboxylate groups can undergo various substitution and condensation reactions.Scientific Research Applications
Applications in Synthetic Chemistry
- Diels-Alder Reactions : A study by Padwa et al. (1997) discusses the application of 5-amino-2-furancarboxylic acid methyl ester in Diels-Alder cycloaddition reactions to afford polysubstituted anilines, indicating the potential of furan derivatives in synthetic organic chemistry and the synthesis of complex aniline structures. This showcases the role of similar furan derivatives in facilitating cycloaddition reactions, which could be relevant for the compound (Padwa, Dimitroff, Waterson, & Wu, 1997).
Antimicrobial Activity
- Novel Naphtho(2,1-b)furo Derivatives : Ravindra, Vagdevi, and Vaidya (2008) synthesized novel naphtho(2,1-b)furo derivatives and evaluated their antimicrobial activity. This highlights the potential of naphthofuran derivatives in developing new antimicrobial agents, suggesting possible biomedical applications for related compounds (Ravindra, Vagdevi, & Vaidya, 2008).
Antibacterial Properties
- Methylsulfinyl and Methylsulfonyl Analogs of Nitrofurans : Research by Ekström, Ovesson, and Pring (1975) on the synthesis and antibacterial properties of methylsulfinyl and methylsulfonyl analogs of nitrofurans demonstrates the importance of functional group modification in enhancing or modifying the biological activity of furan derivatives. This could imply that modifications to the compound might affect its biological activity (Ekström, Ovesson, & Pring, 1975).
Synthetic Applications
- Synthesis of Tricyclic Compounds : Yamamoto et al. (1995) described the synthesis of a new tricyclic compound, showcasing the utility of furan derivatives in constructing complex molecular architectures. This suggests that methyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate could serve as a precursor or intermediate in synthesizing novel tricyclic structures (Yamamoto, Koyanagi, Horie, Ogawa, Sakuma, & Tanaka, 1995).
Mechanism of Action
Properties
IUPAC Name |
methyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O7S/c1-11-19(21(25)30-2)15-10-17(13-5-3-4-6-14(13)20(15)31-11)23-32(28,29)12-7-8-16(22)18(9-12)24(26)27/h3-10,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFUSCOPXOLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

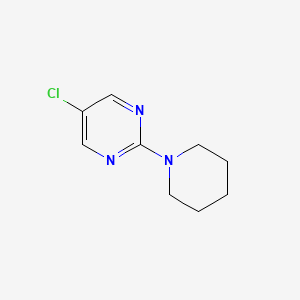
![7-(3,3-Dimethyl-2-oxobutyl)-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2930454.png)

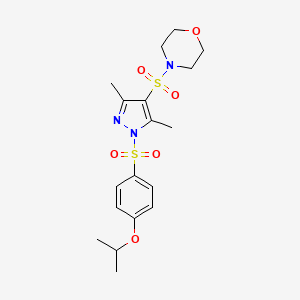
![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)
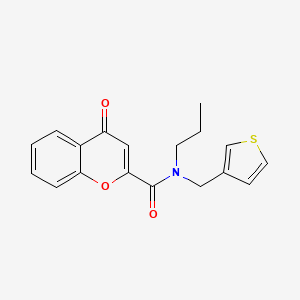
![3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)
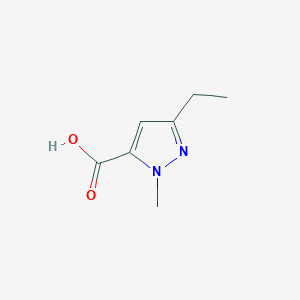
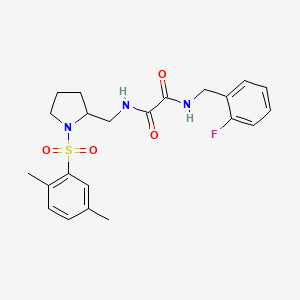



![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)
